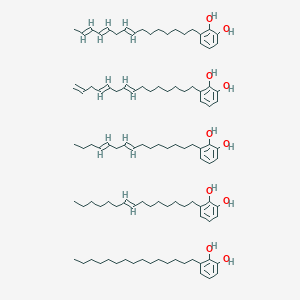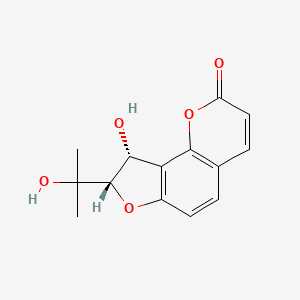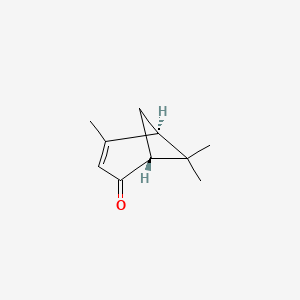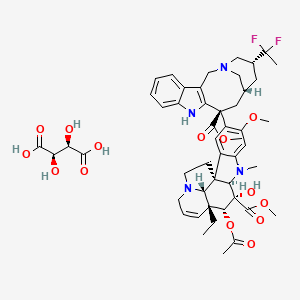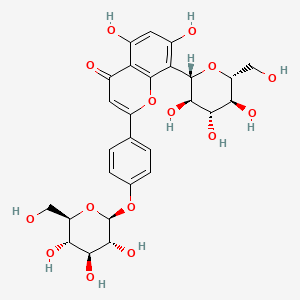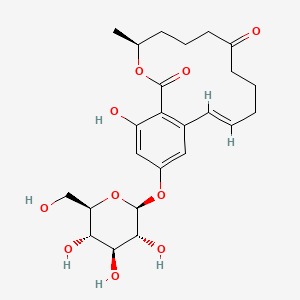
QS-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QS-4 is a small molecule that has been widely used in scientific research due to its ability to modulate the activity of quorum sensing (QS) systems in bacteria. QS-4 was first identified as a QS inhibitor in 2003 and has since been used in numerous studies to investigate the role of QS in bacterial behavior and virulence.
Applications De Recherche Scientifique
Gene Quantification using Real-Time Quantitative PCR :
- Real-time quantitative PCR (Q-PCR) has transformed from an experimental tool into a mainstream scientific technology. It is used in applications like measuring mRNA expression levels, DNA copy number, and viral titers. The technology's proliferation is due to more affordable instrumentation and reagents. Successful application requires careful assay design, template preparation, and analytical methods for accurate gene quantification (Ginzinger, 2002).
Advancements in Bacterial Quorum Sensing Research :
- Bacterial quorum sensing (QS) research has led to a deeper understanding of how bacteria communicate and coordinate activities. This knowledge has potential applications in developing new medicines for infectious diseases and in understanding social behaviors in biology (Whiteley et al., 2017).
Quantified Self in Big Data Science and Biological Discovery :
- The concept of the quantified self (QS) in big data science involves self-tracking of biological, physical, behavioral, or environmental information. This approach offers opportunities for new models in QS data collection, integration, and analysis, potentially leading to applications in behavior change and health optimization (Swan, 2013).
Quorum Sensing in Proteobacteria and Medical Applications :
- Research on acyl-homoserine lactone quorum sensing in Proteobacteria, especially in Pseudomonas aeruginosa, has provided insights into the social nature and evolutionary stability of QS-controlled behaviors. Understanding these dynamics is important for the development of QS-inhibiting drugs and the study of resistance evolution (Schuster et al., 2013).
Propriétés
Numéro CAS |
58186-01-9 |
|---|---|
Nom du produit |
QS-4 |
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.27 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



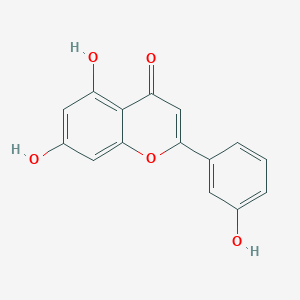
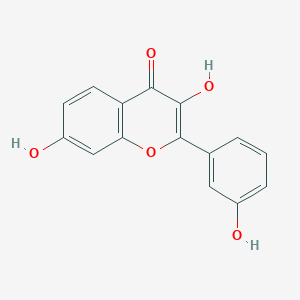
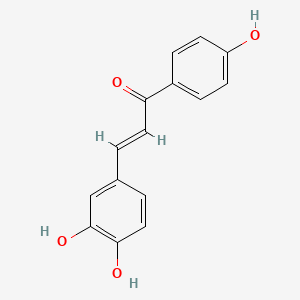
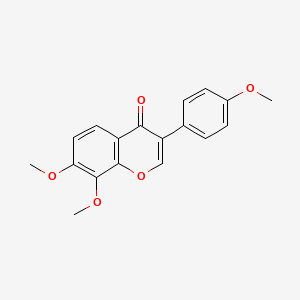
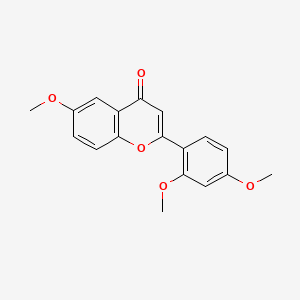
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
